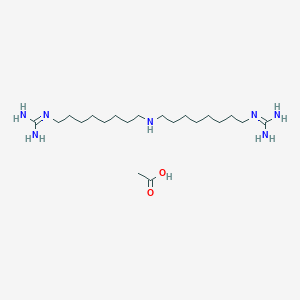![molecular formula C9H16O3 B037686 1,4-Dioxaspiro[4.5]decane-2-methanol, (R)- CAS No. 113798-80-4](/img/structure/B37686.png)
1,4-Dioxaspiro[4.5]decane-2-methanol, (R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1,4-Dioxaspiro[45]decane-2-methanol is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,4-Dioxaspiro[4.5]decane-2-methanol typically involves the formation of the spiro ring system through cyclization reactions. One common method includes the reaction of diols with aldehydes or ketones under acidic conditions to form the spiroacetal structure. The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of ®-1,4-Dioxaspiro[4.5]decane-2-methanol may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production. The scalability of these methods is crucial for industrial applications, ensuring that the compound can be produced in large quantities.
化学反应分析
Types of Reactions
®-1,4-Dioxaspiro[4.5]decane-2-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The spiroacetal structure can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
科学研究应用
®-1,4-Dioxaspiro[4.5]decane-2-methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spiroacetal chemistry.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with unique mechanisms of action.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of ®-1,4-Dioxaspiro[4.5]decane-2-methanol involves its interaction with specific molecular targets and pathways. The spiroacetal structure allows it to interact with enzymes and receptors in unique ways, potentially leading to biological activity. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
相似化合物的比较
Similar Compounds
1,6-Dioxaspiro[4.5]decane: Another spiroacetal compound with a similar structure but different functional groups.
1,6,9-Tri-oxaspiro[4.5]decane: A more complex spiroacetal with additional oxygen atoms in the ring system.
Spirotetramat: A spiro compound used as an insecticide with a different functional group arrangement.
Uniqueness
®-1,4-Dioxaspiro[4.5]decane-2-methanol is unique due to its specific spiroacetal structure and the presence of a hydroxyl group, which allows for a wide range of chemical modifications and applications. Its versatility in undergoing various chemical reactions and its potential for biological activity make it a valuable compound in research and industry.
属性
IUPAC Name |
[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h8,10H,1-7H2/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGYZVQSZWPABZ-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)OC[C@H](O2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol](/img/structure/B37607.png)

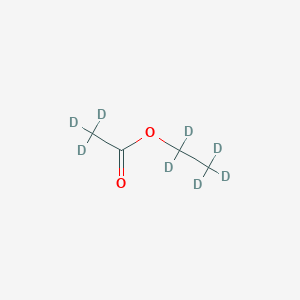
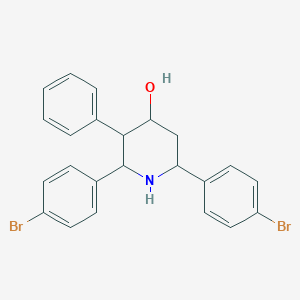
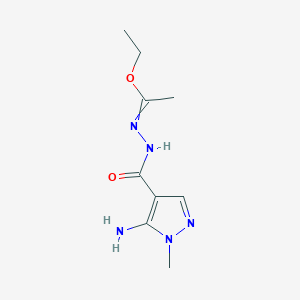
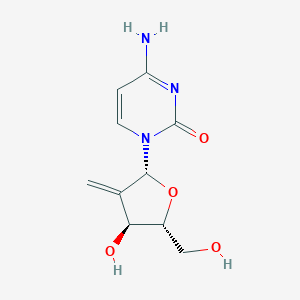
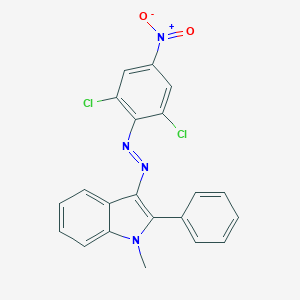
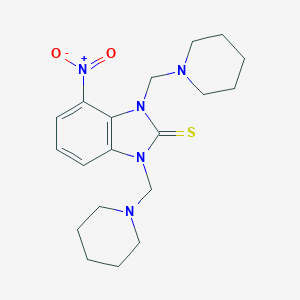

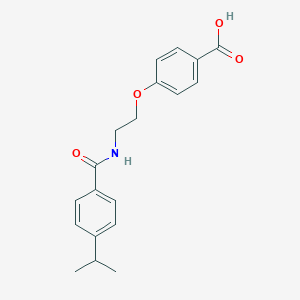
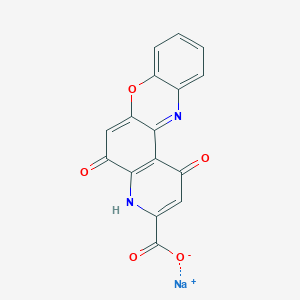
![1,2-BENZENEDIOL, 3-FLUORO-4-[1-HYDROXY-2-(METHYLAMINO)ETHYL]-](/img/structure/B37627.png)
![1-(4-Fluoro-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B37630.png)
